3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate
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Overview
Description
3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate is an organic compound with the molecular formula C27H48O3S. It is a derivative of 3,7,11,15-Tetramethyl-1-hexadecanol, also known as dihydrophytol, which is a type of diterpenoid alcohol. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate typically involves the esterification of 3,7,11,15-Tetramethyl-1-hexadecanol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The sulfonate group can also facilitate the compound’s binding to specific receptors or proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,7,11,15-Tetramethyl-1-hexadecanol:
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: A related compound with a double bond in the carbon chain.
3,7,11,15-Tetramethyl-1-hexadecyn-3-ol: A similar compound with a triple bond in the carbon chain.
Uniqueness
3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate is unique due to the presence of the sulfonate group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C27H48O3S |
---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
3,7,11,15-tetramethylhexadecyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H48O3S/c1-22(2)10-7-11-23(3)12-8-13-24(4)14-9-15-25(5)20-21-30-31(28,29)27-18-16-26(6)17-19-27/h16-19,22-25H,7-15,20-21H2,1-6H3 |
InChI Key |
SCFXKCQMEYPYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
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